5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a hybrid heterocyclic scaffold combining a thiazolo[3,2-b][1,2,4]triazol-6-ol core with a 4-benzylpiperazine moiety, an m-tolyl (meta-methylphenyl) group, and a furan-2-yl substituent.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3-methylphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-19-7-5-10-21(17-19)23(31-14-12-30(13-15-31)18-20-8-3-2-4-9-20)24-26(33)32-27(35-24)28-25(29-32)22-11-6-16-34-22/h2-11,16-17,23,33H,12-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHWZMMGUDSOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a thiazole and triazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of the compound is with a molecular weight of 485.6 g/mol. The structure includes various functional groups that contribute to its biological activity, including a furan ring and piperazine derivative.
Anti-inflammatory Activity
Thiazole derivatives have been studied for their anti-inflammatory properties. For instance, some compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways . Given the structural characteristics of this compound, it is hypothesized that it may also possess similar anti-inflammatory effects.
Neuroprotective Effects
Compounds with piperazine and thiazole structures have been investigated for neuroprotective effects against excitotoxicity in neuronal cultures. One study highlighted that certain thiazoline derivatives could protect glial cells from glutamate-induced damage by reducing pro-inflammatory cytokines and preserving mitochondrial function . This suggests that this compound could potentially exhibit neuroprotective properties as well.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Thiazole Derivatives | Demonstrated significant antimicrobial activity against various pathogens. |
| Neuroprotective Effects | Thiazoline derivatives showed protection against glutamate-induced excitotoxicity in glial cells. |
| COX Inhibition | Related compounds exhibited selective inhibition of COX enzymes with minimal ulcerogenic effects. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its substitution pattern and core structure. Below is a comparative analysis with structurally related molecules from the evidence:
Table 1: Structural Comparison
Key Observations :
Core Structure Influence: The thiazolo-triazol-6-ol core (present in the target compound and analog) may enhance π-π stacking interactions in biological targets compared to benzo[d]oxazole or simple thiazole cores .
Substituent Effects :
- Benzylpiperazine vs. Benzhydrylpiperazine : The target compound’s 4-benzylpiperazine group (smaller, more lipophilic) may improve blood-brain barrier penetration compared to the bulkier benzhydrylpiperazine in compounds .
- m-Tolyl vs. p-Tolyl () : The meta-methyl group in the target compound could reduce steric hindrance compared to para-substituted analogs, possibly enhancing receptor affinity .
- Furan-2-yl vs. Nitrobenzamido () : The furan ring’s electron-rich nature may improve solubility over nitrobenzamido groups, which are associated with metabolic instability .
Research Findings and Implications
- Apoptosis Targeting : ’s analogs with benzhydrylpiperazine show pro-apoptotic activity, suggesting the target compound’s benzylpiperazine group may retain this function with improved pharmacokinetics .
- Substituent Positionality : The m-tolyl group’s meta-methylation (vs. para in ) could modulate metabolic stability, as para-substituted aromatics are often prone to CYP450 oxidation .
- Heterocyclic Core : The thiazolo-triazol-6-ol core’s fused rings may confer greater thermal stability (cf. ’s thiazole derivative, mp 232–234°C) and resistance to enzymatic degradation .
Q & A
Q. What are the optimal synthetic pathways for preparing 5-((4-benzylpiperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
The synthesis typically involves three critical steps:
- Thiazolo-triazole core formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .
- Benzylpiperazine coupling : Mannich or nucleophilic substitution reactions to attach the 4-benzylpiperazine moiety, requiring precise pH and temperature control (e.g., 60–80°C in DMF) .
- Furan-2-yl integration : Suzuki-Miyaura coupling or Friedel-Crafts alkylation, optimized using Pd catalysts or Lewis acids . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensures >95% purity .
Q. Which spectroscopic and crystallographic methods are essential for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., benzylpiperazine CH₂ peaks at δ 3.5–4.0 ppm; furan protons at δ 6.3–7.1 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~550–600) .
- X-ray crystallography : Resolves spatial arrangements of the thiazolo-triazole core and piperazine sidechain .
Advanced Research Questions
Q. How can researchers resolve contradictory structure-activity relationship (SAR) data in analogs with varying substituents?
Contradictions often arise from minor structural changes (e.g., m-tolyl vs. p-tolyl or benzyl vs. benzhydryl groups). To address this:
- Comparative docking studies : Analyze binding modes of analogs to targets (e.g., kinases, GPCRs) using software like AutoDock Vina .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity .
- Data normalization : Control for assay variability (e.g., IC₅₀ values adjusted for cell line permeability differences) .
Example SAR Table :
| Substituent | Target Affinity (nM) | Solubility (µg/mL) |
|---|---|---|
| m-Tolyl | 12 ± 1.5 | 8.2 |
| p-Tolyl | 45 ± 3.2 | 5.1 |
| 4-Fluorophenyl | 28 ± 2.1 | 6.7 |
Q. What experimental strategies optimize bioavailability for in vivo studies?
- Prodrug design : Introduce ester or phosphate groups at the 6-hydroxyl position to enhance membrane permeability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life .
- Pharmacokinetic profiling : Monitor Cₘₐₓ, Tₘₐₓ, and AUC in rodent models via LC-MS/MS .
Q. How can computational modeling predict off-target interactions?
- PharmaDB screening : Cross-reference the compound’s structure with databases like ChEMBL or PubChem BioAssay to identify potential off-targets (e.g., cytochrome P450 isoforms) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to detect promiscuous binding .
- Toxicity prediction : Tools like ProTox-II evaluate hepatotoxicity and mutagenicity risks .
Methodological Challenges & Contradictions
Q. How to reconcile discrepancies in reported biological activity across studies?
Discrepancies may stem from:
- Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values .
- Compound purity : Impurities >5% (e.g., unreacted furan precursors) skew cytotoxicity data .
- Cell line variability : Genetic drift in cancer lines (e.g., HeLa vs. MCF-7) affects response . Solution : Standardize protocols (e.g., NIH/NCATS guidelines) and validate purity via HPLC before assays .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Silence putative targets (e.g., PI3K or mTOR) to confirm pathway involvement .
- Thermal proteome profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts .
- Metabolomics : Track downstream metabolic changes via NMR or LC-MS .
Advanced Analytical Techniques
Q. Which advanced NMR techniques resolve conformational dynamics?
- NOESY/ROESY : Detect spatial proximity between benzylpiperazine and thiazolo-triazole protons .
- Relaxation dispersion : Measure µs-ms timescale motions of the furan ring .
- Solid-state NMR : Characterize amorphous vs. crystalline forms for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
